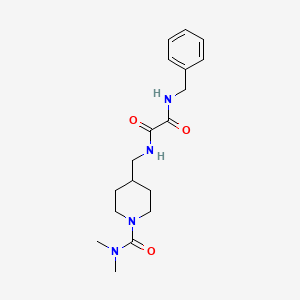

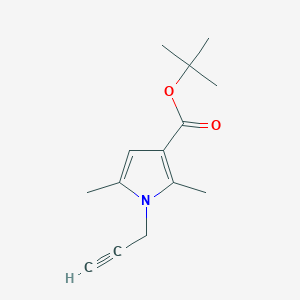

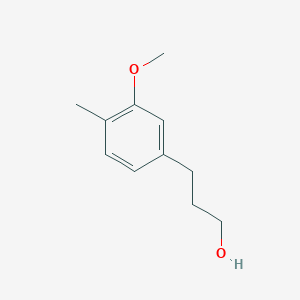

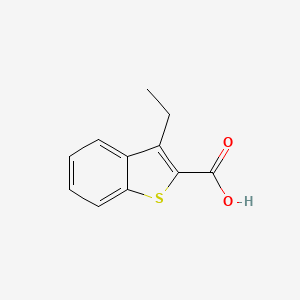

tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of this compound suggests that it might have interesting chemical properties and potential applications, but without more specific information, it’s difficult to say more.

Aplicaciones Científicas De Investigación

Hydroxyl Group Protection

- The development of chemical agents for protecting hydroxyl groups, such as dimethyl-tert-butylsilyl, highlights the importance of stability and easy removal in synthetic applications. These agents are increasingly utilized in prostaglandin synthesis, demonstrating the compound's role in facilitating complex organic syntheses (Corey & Venkateswarlu, 1972).

Synthesis of Chiral Auxiliaries

- The preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and its applications in dipeptide synthesis underlines the compound's utility in producing enantiomerically pure substances, a crucial aspect of medicinal chemistry and drug development (Studer, Hintermann & Seebach, 1995).

Formation of 3-Hydroxy-1H-pyrrole

- The synthesis of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate illustrates the compound's potential in generating reactive intermediates for further chemical transformations (Hill, Imam, Mcnab & O'neill, 2009).

Heterocyclic β-Amino Acids Synthesis

- The Heck coupling method used to obtain novel β-amino-5-pyrimidinepropanoic ester demonstrates the compound's applicability in creating building blocks for peptide and peptidomimetic synthesis, highlighting its role in the development of novel pharmaceuticals (Bovy & Rico, 1993).

Synthesis of Chiral Bipyrroles

- The synthesis of diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate showcases the compound's utility in constructing chiral materials, which could have implications in materials science and catalysis (Skowronek & Lightner, 2003).

Three-Component Reaction for Pyrroles Synthesis

- A method involving propargyl carbonates, isocyanides, and alcohols demonstrates the compound's versatility in synthesizing polysubstituted aminopyrroles, important for pharmaceutical chemistry and materials science (Qiu, Wang & Zhu, 2017).

Propiedades

IUPAC Name |

tert-butyl 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-7-8-15-10(2)9-12(11(15)3)13(16)17-14(4,5)6/h1,9H,8H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQQSNJHAXJNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC#C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)

![2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2741314.png)

![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)